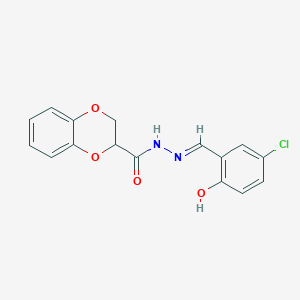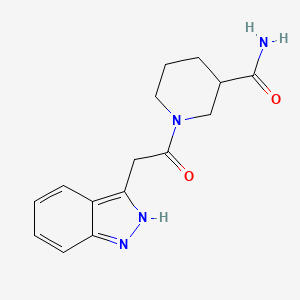
N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BHCBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHCBH is a synthetic derivative of the natural compound, hydroxybenzylidene imidazolidinedione, which has been shown to possess anti-inflammatory, antioxidant, and antiviral properties. In
作用機序
The exact mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. This compound has also been shown to activate the AMPK signaling pathway, which plays a key role in glucose metabolism and energy homeostasis. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro and in vivo studies have demonstrated that this compound can inhibit the activity of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and absorption. This compound has also been shown to increase the expression of antioxidant enzymes such as SOD and CAT, which protect cells against oxidative stress. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential anti-inflammatory effects.
実験室実験の利点と制限
N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can affect its bioavailability and efficacy. Additionally, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. The development of novel formulations and delivery systems can improve the solubility and bioavailability of this compound. Additionally, the evaluation of this compound in human clinical trials can provide valuable information on its safety and efficacy in humans.
In conclusion, this compound is a synthetic derivative of hydroxybenzylidene imidazolidinedione that has shown potential therapeutic applications in various diseases. The synthesis method of this compound involves a condensation reaction, and it has been extensively studied for its anticancer, antidiabetic, and neuroprotective properties. This compound modulates various signaling pathways and possesses biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The purity and yield of this compound can be enhanced by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
N'-(5-chloro-2-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antidiabetic, and neuroprotective properties. In vitro and in vivo studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, this compound has been shown to protect neurons against oxidative stress and neuroinflammation, indicating its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-11-5-6-12(20)10(7-11)8-18-19-16(21)15-9-22-13-3-1-2-4-14(13)23-15/h1-8,15,20H,9H2,(H,19,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWQHOBBWZNAFX-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6136982.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)
![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6137050.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)
![4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137074.png)
![2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6137085.png)
![4-amino-N-(2-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-2-oxoethyl)butanamide hydrochloride](/img/structure/B6137096.png)